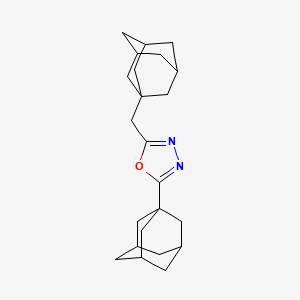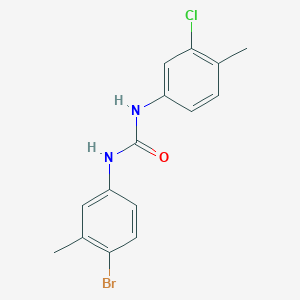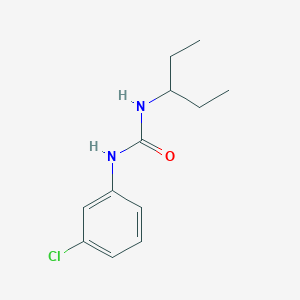
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole, commonly known as AdOx, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an anticancer agent. AdOx is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule, and oxadiazole, a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms. The unique structural features of AdOx make it an attractive target for synthesis and investigation of its biological properties.
Mécanisme D'action
AdOx exerts its anticancer activity through the inhibition of SAHH, which is responsible for the hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of DNA methyltransferases (DNMTs), which are responsible for the methylation of DNA. Inhibition of SAHH by AdOx leads to the accumulation of SAH, which in turn inhibits DNMTs and results in the hypomethylation of DNA. Hypomethylation of DNA has been associated with the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Biochemical and physiological effects:
AdOx has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. AdOx has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. AdOx has been reported to have minimal toxicity in animal models, making it a promising candidate for further investigation as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
AdOx has several advantages for laboratory experiments, including its high yield and purity, stability, and minimal toxicity in animal models. However, AdOx is a relatively new compound, and further studies are needed to optimize its synthesis and investigate its pharmacokinetics and pharmacodynamics. In addition, AdOx has been shown to have limited solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
Several future directions can be pursued to further investigate the potential of AdOx as an anticancer agent. These include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of AdOx in animal models.
3. Identification of the specific cancer types that are most susceptible to AdOx treatment.
4. Investigation of the combination therapy of AdOx with other anticancer agents to enhance its efficacy.
5. Development of AdOx analogs with improved solubility and bioavailability.
6. Investigation of the potential of AdOx as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, AdOx is a promising compound with significant potential as an anticancer agent. Its unique structural features and mechanism of action make it an attractive target for synthesis and investigation of its biological properties. Further studies are needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and identify its potential as a therapeutic agent for other diseases.
Applications De Recherche Scientifique
AdOx has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in the methylation cycle of DNA. SAHH inhibition leads to the accumulation of SAH, which in turn inhibits DNA methyltransferases and results in the hypomethylation of DNA. Hypomethylation of DNA has been associated with the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.
Propriétés
IUPAC Name |
2-(1-adamantyl)-5-(1-adamantylmethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-14-2-16-3-15(1)8-22(7-14,9-16)13-20-24-25-21(26-20)23-10-17-4-18(11-23)6-19(5-17)12-23/h14-19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXUSPAEWKOQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![4-[(6-methylpyrimidin-4-yl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4779099.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4779103.png)
![2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4779110.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4779122.png)
![N-allyl-2-{[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetamide](/img/structure/B4779126.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4779152.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4779157.png)
![methyl 4-[(1-piperidinylcarbonyl)amino]benzoate](/img/structure/B4779161.png)


![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)